molecular formula C28H48O3 B1204858 14-Hydroxymethylcholest-7-ene-3,15-diol CAS No. 75039-75-7

14-Hydroxymethylcholest-7-ene-3,15-diol

Cat. No.: B1204858
CAS No.: 75039-75-7
M. Wt: 432.7 g/mol
InChI Key: BLMNGVQLHSBJCS-YACOMCNQSA-N
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Description

14-Hydroxymethylcholest-7-ene-3,15-diol (CAS 75039-75-7) is a cholestane-derived sterol characterized by:

  • A cholestane skeleton with a double bond at C7.
  • Hydroxyl groups at C3 and C15.
  • A hydroxymethyl substituent at C14 .

Properties

CAS No.

75039-75-7

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,15S,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C28H48O3/c1-18(2)7-6-8-19(3)24-16-25(31)28(17-29)23-10-9-20-15-21(30)11-13-26(20,4)22(23)12-14-27(24,28)5/h10,18-22,24-25,29-31H,6-9,11-17H2,1-5H3/t19-,20+,21+,22+,24-,25+,26+,27-,28?/m1/s1

InChI Key

BLMNGVQLHSBJCS-YACOMCNQSA-N

SMILES

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO)O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@@H](C2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO)O

Canonical SMILES

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO)O

Synonyms

14-hydroxymethylcholest-7-ene-3,15-diol
14alpha-hydroxymethyl-5 alpha-cholest-7-ene-3 beta,15 alpha-diol
HMCD 7-ene

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Cholestane Family

The following analogs share the cholestane backbone but differ in substituents and stereochemistry:

Compound Name CAS Number Key Structural Differences Biological Activity/Notes
14-Hydroxymethylcholest-7-ene-3,15-diol 75039-75-7 C14 hydroxymethyl, C7 double bond, C3/C15 diol Potential sterol synthesis inhibitor (inferred)
14-Methyl-5α-cholest-7-en-3β,15α-diol 64812-05-1 C14 methyl instead of hydroxymethyl Not reported in provided evidence; likely lower polarity
5α,14β-Cholest-7-ene-3β,15α-diol N/A () C14β configuration, no hydroxymethyl Potent inhibitor of sterol synthesis; metabolized to cholesterol
5α,14β-Cholest-7-ene-3β,15β-diol N/A () C15β hydroxyl instead of C15α Less metabolically active compared to C15α epimer

Key Observations :

  • Stereochemistry : The C15α hydroxyl configuration (as in 5α,14β-Cholest-7-ene-3β,15α-diol) is critical for metabolic conversion to cholesterol, whereas the C15β epimer is less active .

Functional Analogs in Terpenoid Families

Several terpenoids with diol groups exhibit pharmacological activities relevant for comparison:

Compound Name Structural Class Key Features Pharmacological Activity
Labd-13-ene-8α,15-diol () Labdane diterpene C8α, C15 diol, labdane skeleton Cytotoxic against leukemic cells
Sclareol (Labd-14-ene-8,13-diol) Labdane diterpene C8, C13 diol Antitumor activity in colon cancer
7,10-Epoxycycloneran-3,15-diol () Cyclonerane diterpene C3, C15 diol, epoxy group Anti-phytoplankton activity
Africanane-9,15-diols () Sesquiterpene C9, C15 diol, africanane skeleton Isolated from soft corals; structural novelty

Key Observations :

  • Diol Positioning : While this compound has C3/C15 diols , labdane and sesquiterpene analogs (e.g., C8/C15 or C9/C15 diols) show distinct bioactivities due to scaffold differences.
  • Therapeutic Potential: Labdane diterpenes (e.g., sclareol) demonstrate cytotoxic effects, suggesting that diol-containing sterols like this compound may warrant evaluation for similar activities.

Metabolic and Functional Insights

Metabolic Pathways (Cholestane Analogs)

  • 5α,14β-Cholest-7-ene-3β,15α-diol is metabolized to cholesterol and intermediates like 5α-cholesta-8,14-dien-3β-ol , indicating a role in sterol regulation .

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group increases water solubility compared to methyl-substituted analogs.
  • LogP Estimates: Predicted to be lower than non-hydroxylated sterols, impacting membrane interaction and bioavailability.

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